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Compound of Interest

Compound Name: AFM24

Cat. No.: B15144922

Technical Support Center: AFM24 Combination
Therapy

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with AFM24
combination therapies. The information is presented in a question-and-answer format to directly
address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
Infusion-Related Reactions (IRRs)

1. What are Infusion-Related Reactions (IRRs) and how frequently do they occur with AFM24
combination therapy?

Infusion-Related Reactions (IRRs) are common adverse events associated with the
administration of therapeutic antibodies.[1][2] With AFM24 combination therapies, IRRs are the
most frequently reported treatment-emergent adverse events.[3][4] These reactions are
generally mild to moderate (Grade 1-2) and are most common during the first infusion.

Table 1: Incidence of Infusion-Related Reactions (IRRs) in AFM24 Combination Therapy
Studies
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Combination

Incidence of IRRs Grade =3 IRRs Reference
Therapy
AFM24 + _
] 54% 4 patients (out of 43)
Atezolizumab
AFM24 + SNKO1 5 out of 6 patients None reported

AFM24 Monotherapy 12 out of 13 patients 1 patient

2. What are the common signs and symptoms of an IRR with AFM24?

Common signs and symptoms of IRRs include flushing, chills, dyspnea (shortness of breath),
and nausea. In clinical studies with amivantamab, a similar EGFR-targeting antibody, IRRs
were characterized by dyspnea, flushing, chills, and nausea.

3. How can | mitigate and manage IRRs in my experiments?

Proactive management is key to mitigating IRRs. The following strategies have been shown to

be effective:

o Premedication: Administration of antihistamines and antipyretics before the first infusion is
recommended. For subsequent infusions, premedication with steroids may be optional.

o Split First Dose: For the initial administration, consider splitting the dose over two

consecutive days.

e Reduced Infusion Rate: Start with a reduced infusion rate for the initial administration and
gradually increase it in the absence of a reaction.

o Proactive Infusion Interruption: If an IRR occurs, pause the infusion immediately. Once
symptoms resolve, the infusion can be restarted at a 50% reduced rate.

Experimental Protocol: Management of Infusion-Related Reactions

e Pre-infusion:
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o Administer premedication (e.g., antihistamines, antipyretics) 30-60 minutes prior to the
start of the AFM24 infusion.

o Ensure emergency medications and equipment are readily available.

e [nfusion:
o Initiate the infusion at a slow rate.

o Monitor the subject closely for signs and symptoms of IRR, especially during the first 30
minutes.

e If an IRR Occurs:

o Immediately stop the infusion.

o Administer supportive care as needed (e.g., oxygen, saline).

o Once symptoms have fully resolved, resume the infusion at a 50% slower rate.
e Post-infusion:

o Continue to monitor the subject for at least one hour after the completion of the infusion.

Hematological Adverse Events

4. What hematological adverse events have been observed with AFM24 combination therapy?

Grade 1 or 2 hematological adverse events have been reported, including lymphocytopenia,
anemia, neutropenia, and thrombocytopenia.

Table 2: Reported Hematological Adverse Events with AFM24 + Atezolizumab
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Number of Patients (out of

Adverse Event Reference
35)

Lymphocytopenia 16

Anemia 4

Neutropenia 4

Thrombocytopenia 2

5. What is the recommended monitoring protocol for hematological toxicity?

Regular monitoring of complete blood counts (CBC) with differential is recommended
throughout the experimental period.

Experimental Protocol: Hematological Monitoring

» Baseline: Obtain a baseline CBC with differential before initiating AFM24 combination
therapy.

e During Treatment:
o Perform a CBC with differential prior to each administration of AFM24.

o In case of Grade 2 or higher cytopenias, increase the frequency of monitoring to twice
weekly.

¢ Management:

o For Grade 3 or higher neutropenia or thrombocytopenia, consider dose interruption or
reduction of the chemotherapeutic agent if applicable. The use of growth factors (e.g., G-
CSF for neutropenia) may be considered based on institutional guidelines.

Hepatic Adverse Events

6. Have elevations in liver enzymes been reported with AFM24 combination therapy?
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Yes, elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have
been reported, particularly in combination with atezolizumab, as this is a known side effect of
atezolizumab. These elevations are generally transient and resolve.

Table 3: Incidence of Elevated Liver Enzymes with AFM24 + Atezolizumab

Adverse Event Incidence Reference
Elevated ALT 21%
Elevated AST 16%

7. How should | monitor for and manage hepatic adverse events?
Regular monitoring of liver function tests is crucial.
Experimental Protocol: Hepatic Monitoring

o Baseline: Obtain baseline liver function tests (including ALT, AST, and bilirubin) before
starting therapy.

e During Treatment:
o Monitor liver function tests prior to each treatment cycle.

o If Grade 2 or higher elevations are observed, increase monitoring frequency to weekly
until resolution to Grade 1 or baseline.

¢ Management:

o For Grade 3 or higher elevations, consider withholding treatment until enzymes return to
Grade 1 or baseline. Dose adjustments of the combination partner (e.g., atezolizumab)
may be necessary according to its specific prescribing information.

Cytokine Release

8. Is there a risk of cytokine release syndrome (CRS) with AFM247?
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AFM24's mechanism of action involves the engagement of innate immune cells, which can
lead to cytokine release. Preclinical studies have shown a transient elevation of IL-6 after
AFM24 administration, which returned to baseline within 24 hours. While severe CRS has not
been a prominent feature in clinical trials to date, it is a potential risk with immune-engaging
therapies.

9. What is the recommended approach to monitor for potential cytokine release?

Monitoring for clinical signs of CRS and having a management plan in place is recommended.
Experimental Protocol: Cytokine Release Monitoring and Management

e Monitoring:

o Closely monitor for clinical signs of CRS, especially after the first dose, including fever,
hypotension, and hypoxia.

o Consider collecting peripheral blood samples at baseline, and at several time points post-
infusion (e.g., 2, 6, 24 hours) for potential cytokine analysis (e.g., IL-6, TNF-q, IFN-y) to
better understand the pharmacodynamics of AFM24 in your experimental setting.

» Management of CRS:
o Management of CRS is based on the severity of the symptoms.
o For mild (Grade 1) CRS, provide supportive care.

o For moderate to severe (Grade 2 or higher) CRS, in a clinical setting, administration of an
IL-6 receptor antagonist like tocilizumab would be considered. In a research setting, this
would translate to having a clear stopping rule and management plan in your protocol.

Visualizations
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Caption: AFM24 Signaling Pathway
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Caption: IRR Management Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Management of infusion-related reactions in cancer therapy: strategies and challenges -
PMC [pmc.ncbi.nim.nih.gov]

2. Management of infusion-related reactions in cancer therapy: strategies and challenges -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. ascopubs.org [ascopubs.org]

4. Affimed Reports Positive Clinical Update on AFM24/Atezolizumab Combination Therapy in
Non-Small Cell Lung Cancer (NSCLC) | Nasdaq [hasdaqg.com]

To cite this document: BenchChem. [Strategies to mitigate adverse events in AFM24
combination therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15144922+#strategies-to-mitigate-adverse-events-in-
afm24-combination-therapy]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15144922?utm_src=pdf-body-img
https://www.benchchem.com/product/b15144922?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10937241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10937241/
https://pubmed.ncbi.nlm.nih.gov/38452439/
https://pubmed.ncbi.nlm.nih.gov/38452439/
https://ascopubs.org/doi/10.1200/GO.2023.9.Supplement_1.26
https://www.nasdaq.com/press-release/affimed-reports-positive-clinical-update-afm24-atezolizumab-combination-therapy-non
https://www.nasdaq.com/press-release/affimed-reports-positive-clinical-update-afm24-atezolizumab-combination-therapy-non
https://www.benchchem.com/product/b15144922#strategies-to-mitigate-adverse-events-in-afm24-combination-therapy
https://www.benchchem.com/product/b15144922#strategies-to-mitigate-adverse-events-in-afm24-combination-therapy
https://www.benchchem.com/product/b15144922#strategies-to-mitigate-adverse-events-in-afm24-combination-therapy
https://www.benchchem.com/product/b15144922#strategies-to-mitigate-adverse-events-in-afm24-combination-therapy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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